![molecular formula C19H20F3N3O B4973964 2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPA-023 and belongs to the class of piperazine-based molecules.
Mechanism of Action
TPA-023 acts as a selective modulator of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. Specifically, TPA-023 binds to the α2/α3-subunit interface of GABA-A receptors, which enhances the affinity of GABA for the receptor and increases the duration of chloride ion channel opening. This results in increased inhibitory neurotransmission, which is thought to underlie the anxiolytic and antidepressant effects of TPA-023.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, TPA-023 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Specifically, TPA-023 has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Furthermore, TPA-023 has been shown to increase serotonin release in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPA-023 is its selectivity for GABA-A receptors, which allows for more precise modulation of inhibitory neurotransmission. Furthermore, TPA-023 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TPA-023 is its potential for off-target effects, as it may modulate the activity of other neurotransmitter systems in addition to GABA-A receptors. Therefore, careful dose-response studies and behavioral assays are necessary to ensure the specificity of TPA-023's effects.
Future Directions
There are several future directions for research on TPA-023. One area of interest is the development of novel therapeutics for anxiety, depression, and schizophrenia based on TPA-023's mechanism of action. Furthermore, there is potential for TPA-023 to be used as a tool compound for the study of GABA-A receptor function and modulation. Additionally, there is interest in exploring the potential of TPA-023 for the treatment of other neurological disorders, such as epilepsy and neuropathic pain. Finally, there is a need for further studies on the safety and tolerability of TPA-023 in humans, as well as its potential for drug-drug interactions.
Synthesis Methods
The synthesis of TPA-023 involves the reaction of 1-benzylpiperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and acetic acid to obtain TPA-023 in high yield and purity. This method has been optimized and validated by several research groups, and it is considered a reliable and efficient way to produce TPA-023.
Scientific Research Applications
TPA-023 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several preclinical studies have shown that TPA-023 has anxiolytic and antidepressant effects, and it can also improve cognitive function in animal models. Furthermore, TPA-023 has been shown to modulate the activity of GABA-A receptors, which are implicated in the pathophysiology of these disorders. Therefore, TPA-023 is considered a promising candidate for the development of novel therapeutics for these conditions.
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-8-4-5-9-17(16)23-18(26)14-24-10-12-25(13-11-24)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJCQHPZNCGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
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